molecular formula C15H15NO4S B14356217 Ethyl 3-[1-(benzenesulfonyl)-1H-pyrrol-2-yl]prop-2-enoate CAS No. 95883-03-7

Ethyl 3-[1-(benzenesulfonyl)-1H-pyrrol-2-yl]prop-2-enoate

Cat. No.: B14356217
CAS No.: 95883-03-7
M. Wt: 305.4 g/mol
InChI Key: FOQIDFADKPOIMJ-UHFFFAOYSA-N
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Description

Ethyl 3-[1-(benzenesulfonyl)-1H-pyrrol-2-yl]prop-2-enoate is an organic compound that belongs to the class of enoate esters It features a benzenesulfonyl group attached to a pyrrole ring, which is further connected to an ethyl ester group through a prop-2-enoate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[1-(benzenesulfonyl)-1H-pyrrol-2-yl]prop-2-enoate typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation, where the pyrrole ring is treated with benzenesulfonyl chloride in the presence of a base such as pyridine.

    Esterification: The final step involves the esterification of the resulting compound with ethyl acrylate under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[1-(benzenesulfonyl)-1H-pyrrol-2-yl]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.

    Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted pyrrole derivatives.

Scientific Research Applications

Ethyl 3-[1-(benzenesulfonyl)-1H-pyrrol-2-yl]prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-[1-(benzenesulfonyl)-1H-pyrrol-2-yl]prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 3-[1-(benzenesulfonyl)-1H-pyrrol-2-yl]prop-2-enoate can be compared with other similar compounds, such as:

    Ethyl acrylate: Similar ester group but lacks the benzenesulfonyl and pyrrole moieties.

    Benzenesulfonyl chloride: Contains the benzenesulfonyl group but lacks the ester and pyrrole components.

    Pyrrole-2-carboxylic acid: Contains the pyrrole ring but lacks the benzenesulfonyl and ester groups.

The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

95883-03-7

Molecular Formula

C15H15NO4S

Molecular Weight

305.4 g/mol

IUPAC Name

ethyl 3-[1-(benzenesulfonyl)pyrrol-2-yl]prop-2-enoate

InChI

InChI=1S/C15H15NO4S/c1-2-20-15(17)11-10-13-7-6-12-16(13)21(18,19)14-8-4-3-5-9-14/h3-12H,2H2,1H3

InChI Key

FOQIDFADKPOIMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=CC=CN1S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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